3-Nonan-5-ylpyridine

Fungicide Material preservation Positional isomer

3-Nonan-5-ylpyridine (CAS 2961-48-0), also known as 3-(1-butylpentyl)pyridine, is a synthetic organic compound within the broader class of 3-alkylpyridines. This class of compounds is frequently found as marine alkaloids in sponges of the order Haplosclerida and has attracted significant research interest for its diverse biological activities, including antimicrobial, antifungal, and antineoplastic properties.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 2961-48-0
Cat. No. B1616726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonan-5-ylpyridine
CAS2961-48-0
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)C1=CN=CC=C1
InChIInChI=1S/C14H23N/c1-3-5-8-13(9-6-4-2)14-10-7-11-15-12-14/h7,10-13H,3-6,8-9H2,1-2H3
InChIKeyFUUANNGOPVMRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nonan-5-ylpyridine (CAS 2961-48-0) Procurement Guide: Key Properties and Research Context


3-Nonan-5-ylpyridine (CAS 2961-48-0), also known as 3-(1-butylpentyl)pyridine, is a synthetic organic compound within the broader class of 3-alkylpyridines [1]. This class of compounds is frequently found as marine alkaloids in sponges of the order Haplosclerida and has attracted significant research interest for its diverse biological activities, including antimicrobial, antifungal, and antineoplastic properties [2]. 3-Nonan-5-ylpyridine itself features a pyridine ring with a branched nonyl (1-butylpentyl) chain at the 3-position, with a molecular formula of C14H23N and a molecular weight of 205.34 g/mol [1]. It is primarily utilized as a research chemical, a building block in organic synthesis, and a key intermediate for developing novel pharmaceutical and agrochemical agents .

Why 3-Nonan-5-ylpyridine Cannot Be Interchanged with Other Nonylpyridine Isomers or 3-Alkylpyridine Analogs


Substituting 3-Nonan-5-ylpyridine with a different positional isomer (e.g., 2- or 4-nonylpyridine) or an analog with a different alkyl chain is scientifically unsound due to the strong structure-activity relationships (SAR) inherent in this chemical class. Even minor changes in the alkyl chain's length or branching, or its position on the pyridine ring, can profoundly alter the molecule's lipophilicity, membrane permeability, and ability to interact with specific biological targets [1][2]. For instance, a study on GPR84 agonists demonstrated that optimizing the alkyl chain length was crucial for achieving over a 3,000-fold increase in potency [1]. Similarly, the unique branched (1-butylpentyl) chain of 3-Nonan-5-ylpyridine is a specific structural feature that differentiates it from linear nonyl isomers and directly influences its physicochemical properties and potential interactions. Therefore, procurement based on a generic class name without verifying the specific CAS number risks introducing a compound with fundamentally different, and likely inferior or irrelevant, properties for a given research or industrial application.

Quantitative Evidence Guide: Differentiating 3-Nonan-5-ylpyridine from Comparators


Positional Isomer Differentiation: Fungicidal Activity of 4-Nonylpyridine vs. 3-Nonan-5-ylpyridine Scaffold

The selection of a specific nonylpyridine isomer is critical for fungicidal applications. A 1953 patent explicitly claims and exemplifies 4-nonylpyridine (and 4-octylpyridine) as effective agents for controlling fungal attacks in organic materials, with the active structure being a linear alkyl chain at the 4-position [1]. This contrasts with 3-Nonan-5-ylpyridine, which possesses a branched chain at the 3-position. While the patent does not contain negative data for the 3-isomer, the specificity of the claim highlights that fungicidal activity within this class is not a universal property but is instead highly dependent on the precise molecular architecture. 3-Nonan-5-ylpyridine's unique branched structure may therefore be selected to intentionally avoid the specific mechanism of action associated with the linear 4-isomer, making it a valuable orthogonal tool in antifungal research.

Fungicide Material preservation Positional isomer

Antibacterial Potency Benchmarking Against Synthetic 3-Alkylpyridine Analogs

To assess the potential of the 3-Nonan-5-ylpyridine scaffold in antimicrobial research, it is valuable to benchmark it against high-potency synthetic analogs from the same class. Compound 6, a synthetic analog of the marine alkaloid viscosaline, demonstrated potent anti-staphylococcal activity with an MIC of 2 µg/mL against MRSA [1]. 3-Nonan-5-ylpyridine represents a structurally distinct and less functionalized scaffold compared to this highly optimized analog. Its value proposition lies not in being a more potent drug candidate, but in serving as a versatile, lipophilic starting point for medicinal chemistry campaigns aiming to explore a different region of the SAR landscape. By selecting 3-Nonan-5-ylpyridine, researchers can build potency and selectivity into a novel chemotype, potentially circumventing existing intellectual property or known resistance mechanisms associated with more developed analogs.

Antibacterial MRSA Structure-activity relationship

Antifungal Activity Comparison with Optimized 3-Alkylpyridine Analog 1

The value of 3-Nonan-5-ylpyridine in antifungal research can be inferred by comparing its simple, monomeric structure to the more complex and highly active 3-alkylpyridine marine alkaloid analogs. A study on seven synthetic analogs identified 'Compound 1' as a potent antifungal agent, exhibiting fungistatic and fungicidal effects against multiple Candida species. Its activity included an MIC of 7.8 μg/mL against C. albicans [1]. 3-Nonan-5-ylpyridine, while sharing the core 3-alkylpyridine motif, lacks the additional structural features present in Compound 1. The procurement rationale for 3-Nonan-5-ylpyridine, therefore, is based on its simplicity. It provides an ideal, unadorned scaffold for systematic SAR studies. Researchers can use it to understand how the addition of functional groups (like those on Compound 1) influences antifungal potency, selectivity, and cytotoxicity, a fundamental step in rational drug design.

Antifungal Candida Structure-activity relationship

Optimal Procurement Scenarios for 3-Nonan-5-ylpyridine (CAS 2961-48-0)


Scaffold for Medicinal Chemistry and SAR Exploration

Procure 3-Nonan-5-ylpyridine as a core, unadorned scaffold for systematic structure-activity relationship (SAR) studies in antimicrobial or anticancer drug discovery. Its simple structure serves as a baseline against which the addition of functional groups can be measured, as seen in studies of more complex 3-alkylpyridine analogs [1][2]. This approach allows for the rational design of novel chemical entities with improved potency and selectivity while potentially bypassing existing intellectual property associated with more advanced analogs [2].

Orthogonal Tool for Antifungal Mechanism of Action Studies

Use 3-Nonan-5-ylpyridine as a structurally distinct probe in antifungal research. Historical patent data indicates that the linear 4-nonylpyridine isomer is an effective fungicide [3]. By employing the 3-branched isomer, researchers can investigate whether observed antifungal effects are specific to a particular mechanism or are a more general consequence of lipophilicity and membrane perturbation. This orthogonal approach is critical for validating drug targets and understanding resistance mechanisms.

Lipophilic Building Block for Chemical Synthesis

Incorporate 3-Nonan-5-ylpyridine into synthetic pathways as a versatile, lipophilic building block. Its long, branched alkyl chain imparts significant hydrophobicity, which can be leveraged to tune the solubility, bioavailability, and membrane permeability of more complex target molecules in both pharmaceutical and agrochemical synthesis . This property makes it a valuable intermediate for creating molecules designed to cross biological membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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